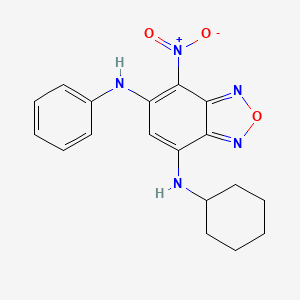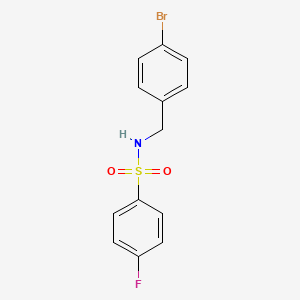methanone CAS No. 6617-59-0](/img/structure/B3955877.png)
[4-(4-methyl-1-piperazinyl)-3-nitrophenyl](phenyl)methanone
Übersicht
Beschreibung
[4-(4-methyl-1-piperazinyl)-3-nitrophenyl](phenyl)methanone, also known as MNPA, is a chemical compound that has been widely studied for its potential applications in scientific research. MNPA belongs to the class of piperazine compounds, which are known for their diverse pharmacological activities.
Wissenschaftliche Forschungsanwendungen
[4-(4-methyl-1-piperazinyl)-3-nitrophenyl](phenyl)methanone has been studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for detecting biological molecules. This compound exhibits strong fluorescence properties, which make it a useful tool for studying protein-protein interactions, enzyme kinetics, and other biological processes.
Another area of research is the use of this compound as a potential therapeutic agent. This compound has been shown to have anti-inflammatory and analgesic properties, which make it a promising candidate for treating chronic pain and inflammatory diseases.
Wirkmechanismus
The mechanism of action of [4-(4-methyl-1-piperazinyl)-3-nitrophenyl](phenyl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This compound has also been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
[4-(4-methyl-1-piperazinyl)-3-nitrophenyl](phenyl)methanone has several advantages for use in lab experiments. It is a highly specific probe that can be used to detect specific biological molecules with high sensitivity. This compound is also stable and easy to synthesize, which makes it a cost-effective tool for research.
However, there are also some limitations to using this compound in lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to use in certain assays. This compound also has a relatively short half-life, which can limit its usefulness in certain applications.
Zukünftige Richtungen
There are several future directions for research on [4-(4-methyl-1-piperazinyl)-3-nitrophenyl](phenyl)methanone. One area of interest is the development of this compound-based therapeutics for treating inflammatory diseases and chronic pain. Another area of research is the use of this compound as a tool for studying protein-protein interactions and other biological processes.
In addition, there is potential for the development of new this compound derivatives with improved properties, such as increased solubility and longer half-life. The use of this compound in combination with other probes and imaging techniques could also lead to new insights into the mechanisms of various biological processes.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory and analgesic properties, and it is a useful tool for studying protein-protein interactions and other biological processes. While there are limitations to using this compound in lab experiments, there is potential for the development of new this compound derivatives with improved properties. Further research on this compound could lead to new insights into the mechanisms of various biological processes and the development of new therapeutics for treating inflammatory diseases and chronic pain.
Eigenschaften
IUPAC Name |
[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-19-9-11-20(12-10-19)16-8-7-15(13-17(16)21(23)24)18(22)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIWNQFKYZGKBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50984649 | |
| Record name | [4-(4-Methylpiperazin-1-yl)-3-nitrophenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50984649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6617-59-0 | |
| Record name | [4-(4-Methylpiperazin-1-yl)-3-nitrophenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50984649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 1-[2-(acetyloxy)benzoyl]-3-piperidinecarboxylate](/img/structure/B3955800.png)
![3-bromo-N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3955814.png)
![17-(2-methoxyphenyl)-15-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3955821.png)
![5-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3955823.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methyl-3-nitrobenzamide](/img/structure/B3955825.png)
![ethyl 1-[(4-chlorophenyl)acetyl]-3-piperidinecarboxylate](/img/structure/B3955831.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxypropanamide](/img/structure/B3955838.png)

![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B3955852.png)

![N-benzyl-2-[3-(4-morpholinylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B3955855.png)
![N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-3-(2-thienyl)propanamide](/img/structure/B3955869.png)
